Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a lithium ion coordinated with a 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to lithium ions, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and ion transport, contributing to its observed biological effects.
Comparison with Similar Compounds
- Lithium(1+) ion 5-(4-fluorophenyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) ion 5-(4-bromophenyl)-1,3-thiazole-2-carboxylate
- Lithium(1+) ion 5-(4-methylphenyl)-1,3-thiazole-2-carboxylate
Comparison: Lithium(1+) ion 5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields .
Properties
IUPAC Name |
lithium;5-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOOQVIGJYDXQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=CN=C(S2)C(=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClLiNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.